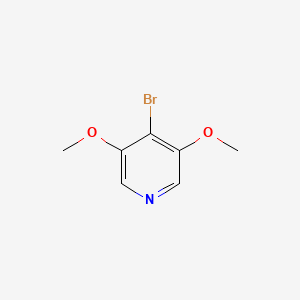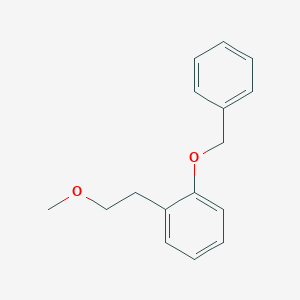![molecular formula C13H18N4O2 B1528508 1,2,3-トリアゾール-1-イルメチル]ピリジン CAS No. 1461708-77-9](/img/structure/B1528508.png)
1,2,3-トリアゾール-1-イルメチル]ピリジン
概要
説明
3-{[4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine is a triazole-containing compound with a pyridine core. The combination of these two moieties endows the molecule with unique physicochemical properties, making it an intriguing subject of study in various scientific fields.
科学的研究の応用
The scientific research applications of 3-{[4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine are diverse:
Chemistry: : This compound serves as a building block in the synthesis of more complex molecules.
Biology: : It can be used as a ligand in the study of enzyme-inhibitor interactions.
Medicine: : Research has explored its potential as a drug candidate for targeting specific proteins or pathways.
Industry: : Its stable triazole and pyridine structures make it useful in the development of novel materials and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine typically involves a multistep procedure. The initial step often starts with the formation of the triazole ring via a click reaction between an azide and an alkyne. This intermediate then undergoes subsequent modifications, including the introduction of the diethoxymethyl group. The final step generally includes coupling the modified triazole with a pyridine derivative under carefully controlled conditions.
Industrial Production Methods: : For industrial-scale production, the synthesis of this compound can involve continuous flow chemistry techniques, optimizing reaction conditions such as temperature, pressure, and catalysts to enhance yield and reduce production costs.
化学反応の分析
3-{[4-(Diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: : Reduction reactions, possibly using hydrogen gas over palladium-carbon catalysts, can convert certain functional groups to their reduced forms.
Common reagents include:
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Hydrogen gas, sodium borohydride
Substitution Reagents: : Organolithium reagents, halogens
作用機序
The precise mechanism of action can vary depending on its application. In biological contexts, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Key pathways often involve modulation of enzyme activity or interference with signaling pathways, leading to altered cellular responses.
類似化合物との比較
Compared to other triazole-pyridine compounds, 3-{[4-(diethoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}pyridine is unique due to its specific substitution pattern and the presence of the diethoxymethyl group. Similar compounds include:
1H-1,2,3-Triazole-4-methylpyridine: : Lacks the diethoxymethyl group, resulting in different reactivity and applications.
3-(1,2,3-Triazolylmethyl)pyridine: : Another structural variant with a potentially different biological profile.
4-(1,2,3-Triazolyl)pyridine: : A simpler analog without the alkyl substitution, making it less sterically hindered.
特性
IUPAC Name |
3-[[4-(diethoxymethyl)triazol-1-yl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-18-13(19-4-2)12-10-17(16-15-12)9-11-6-5-7-14-8-11/h5-8,10,13H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTROAOVJUWKWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CN(N=N1)CC2=CN=CC=C2)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)






![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)

![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)



